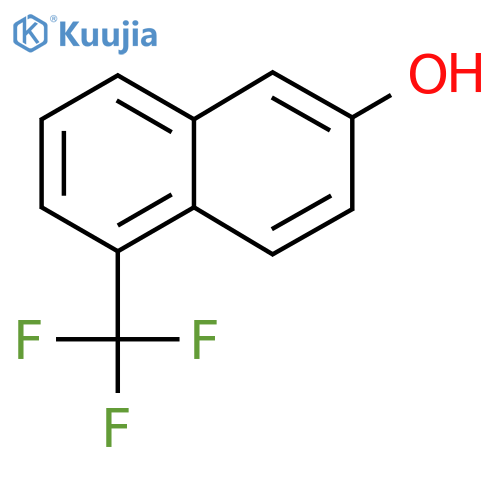Cas no 33533-50-5 (5-Trifluormethyl-2-naphthol)

5-Trifluormethyl-2-naphthol structure
商品名:5-Trifluormethyl-2-naphthol
CAS番号:33533-50-5
MF:C11H7F3O
メガワット:212.167893648148
CID:4935410
5-Trifluormethyl-2-naphthol 化学的及び物理的性質
名前と識別子
-
- 5-Trifluormethyl-2-naphthol
- 1-(Trifluoromethyl)-6-naphthol
-
- インチ: 1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H
- InChIKey: RLIYJPMJPXCKQV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C2C=C(C=CC2=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 226
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-Trifluormethyl-2-naphthol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003397-1g |
1-(Trifluoromethyl)-6-naphthol |
33533-50-5 | 98% | 1g |
$1600.75 | 2023-09-02 | |
| Alichem | A219003397-500mg |
1-(Trifluoromethyl)-6-naphthol |
33533-50-5 | 98% | 500mg |
$1038.80 | 2023-09-02 |
5-Trifluormethyl-2-naphthol 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
33533-50-5 (5-Trifluormethyl-2-naphthol) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
